![molecular formula C17H19Cl2N3 B13988880 N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline CAS No. 66710-89-2](/img/structure/B13988880.png)
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms and a diazenyl group linked to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline typically involves the reaction of aniline derivatives with chloroethylating agents. One common method is the reaction of 4-[(2-methylphenyl)diazenyl]aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA and proteins, disrupting their normal function and leading to cell death. This property is particularly useful in cancer research, where it is studied for its potential to target and kill cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-chloroethyl)aniline: Similar in structure but lacks the diazenyl group.
N,N-bis(2-chloroethyl)-N-nitrosourea: Contains a nitrosourea group instead of the diazenyl group.
N,N-bis(2-chloroethyl)hydrazides: Similar structure with hydrazide groups instead of the diazenyl group
Uniqueness
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
66710-89-2 |
|---|---|
Fórmula molecular |
C17H19Cl2N3 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H19Cl2N3/c1-14-4-2-3-5-17(14)21-20-15-6-8-16(9-7-15)22(12-10-18)13-11-19/h2-9H,10-13H2,1H3 |
Clave InChI |
IWFRXBODWOXHMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


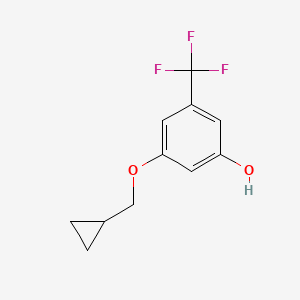
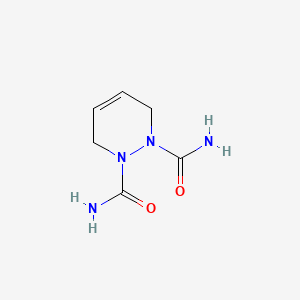
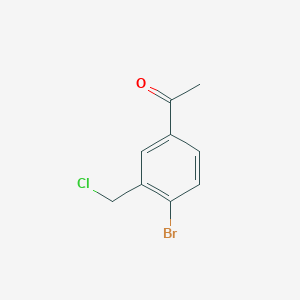
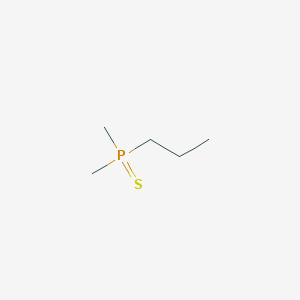
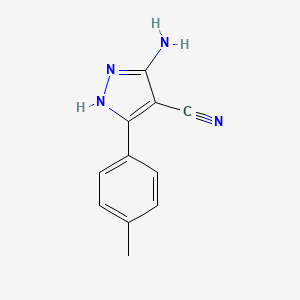
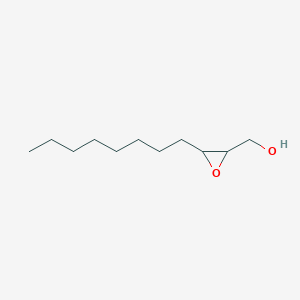
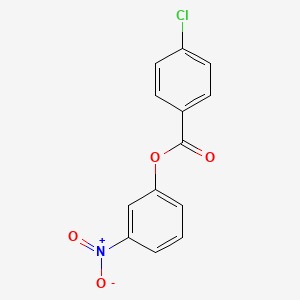
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)
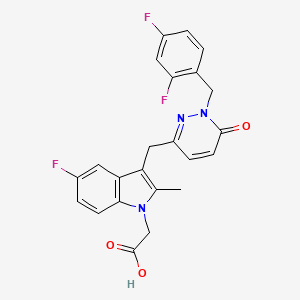
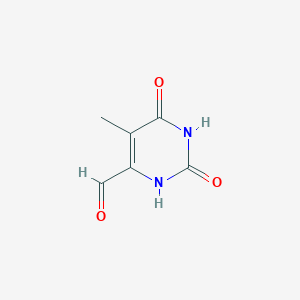
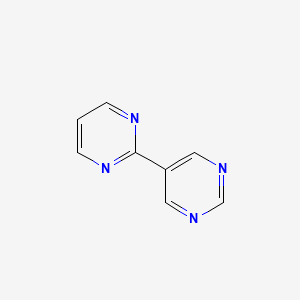
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
